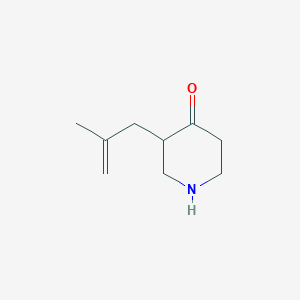

3-(2-Methylprop-2-en-1-yl)piperidin-4-one

Description

Properties

IUPAC Name |

3-(2-methylprop-2-enyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-7(2)5-8-6-10-4-3-9(8)11/h8,10H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYWKQVANOJMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CNCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Optimization

In a modified Mannich approach, ethyl methyl ketone serves as the ketone component, while 2-methylpropenal (or its protected form) could act as the aldehyde donor to introduce the allyl moiety. Ammonium acetate facilitates cyclization, forming the piperidine ring. Reaction conditions—typically ethanol or methanol as solvents at reflux temperatures (60–80°C)—are critical for achieving high yields. For instance, Baliah et al. demonstrated that 2,6-diphenylpiperidin-4-ones are efficiently synthesized via this method, with yields exceeding 70% under optimized conditions.

Table 1: Comparative Yields of Piperidin-4-one Derivatives via Mannich Condensation

| Substituents | Aldehyde Component | Yield (%) | Reference |

|---|---|---|---|

| 2,6-Diphenyl | Benzaldehyde | 72 | |

| 3-Chloro-3-methyl | Chloroacetaldehyde | 68 | |

| 3-Butyl | Butyraldehyde | 65 |

Adapting this framework, substituting benzaldehyde with 2-methylpropenal derivatives could theoretically yield the target compound. However, steric hindrance from the 2-methylallyl group may necessitate prolonged reaction times or elevated temperatures.

Post-Functionalization via Alkylation Strategies

Introducing the 2-methylallyl group after constructing the piperidin-4-one core offers an alternative pathway. This two-step approach involves synthesizing 3-unsubstituted piperidin-4-one followed by alkylation at the 3-position.

Enolate Formation and Allylation

Deprotonation of piperidin-4-one using strong bases (e.g., LDA or NaH) generates an enolate intermediate, which reacts with 2-methylallyl bromide or iodide. Arulraj et al. demonstrated the efficacy of this method for introducing chloro and methyl groups at the 3-position, achieving yields of 60–75%. For allylation, polar aprotic solvents like THF or DMF at −78°C to 0°C are ideal to minimize side reactions.

Challenges and Mitigation

-

Regioselectivity : The enolate may form at both 3- and 5-positions. Steric directing groups or low temperatures favor 3-substitution.

-

Allyl Halide Stability : 2-Methylallyl bromide is prone to polymerization. Stabilizing agents (e.g., BHT) and inert atmospheres are recommended.

Reductive Amination and Ketone Functionalization

Reductive amination of diketones with allylamine derivatives presents another route. For example, reacting 1,5-diketones with 2-methylallylamine in the presence of NaBH3CN or H2/Pd-C could cyclize to form the piperidin-4-one ring while introducing the allyl group. This method, though less common for piperidin-4-ones, has been validated for morpholine and pyrrolidine analogs.

Mitsunobu Reaction for Ether and Thioether Linkages

While the Mitsunobu reaction is traditionally employed for ether formation, its application in piperidin-4-one chemistry (e.g., attaching quinazolinyloxy groups) suggests potential adaptability. For this compound, coupling a 3-hydroxypiperidin-4-one with 2-methylallyl alcohol via Mitsunobu conditions (DIAD, PPh3) could install the allyl group. However, this requires pre-functionalized intermediates, adding synthetic steps.

Crystallization and Purification Techniques

Recrystallization is critical for obtaining high-purity this compound. Ethanol, ethyl acetate, and benzene-petroleum ether mixtures are commonly used for piperidin-4-ones. For instance, Murugesan et al. achieved >95% purity for 2,6-diaryl-3-(arylthio)piperidin-4-ones using ethanol-ethyl acetate (1:1). Slow evaporation at 4°C enhances crystal quality, as demonstrated for analogous compounds.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and crystallographic data:

-

NMR : Distinct signals for the allyl protons (δ 4.8–5.2 ppm for vinyl CH2, δ 1.6–1.8 ppm for methyl groups).

-

XRD : Piperidine ring conformation (chair or boat) and allyl group orientation. For example, Gayathri et al. reported chair conformations for 3-substituted piperidin-4-ones with equatorial substituents .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 3-(2-Methylprop-2-en-1-yl)piperidin-4-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

-

Reduction: : Reduction of this compound can lead to the formation of 3-(2-Methylprop-2-en-1-yl)piperidine. Typical reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the piperidinone nitrogen can be alkylated or acylated. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, catalytic hydrogenation in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: 3-(2-Methylprop-2-en-1-yl)piperidine.

Substitution: N-alkylated or N-acylated piperidinones.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents

Research has indicated that derivatives of piperidinones, including 3-(2-methylprop-2-en-1-yl)piperidin-4-one, exhibit potential as neuroprotective agents. They are being investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease (AD). Compounds designed with similar structures have shown dual-targeting capabilities against MAO-A and MAO-B, making them suitable candidates for AD treatment .

Anticancer Properties

Studies have demonstrated that piperidinone derivatives possess significant anticancer activity. For instance, certain synthesized compounds have shown higher antiproliferative effects against various cancer cell lines compared to standard treatments like doxorubicin. The mechanism involves the induction of apoptosis and disruption of microtubule dynamics within cancer cells . The compound's structure allows for modifications that enhance its efficacy against specific types of cancer, including breast and gastric cancers .

Antimicrobial Activity

Piperidinone derivatives have been evaluated for their antibacterial properties. Research indicates that some compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ciprofloxacin and norfloxacin. This antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit vital bacterial enzymes .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methodologies, including organophotocatalyzed reactions that allow for the formation of diverse substituted piperidinones. Such synthetic strategies enable the exploration of structure-activity relationships (SAR) that are crucial for optimizing biological activity . The ability to modify the piperidinone core facilitates the development of a library of compounds with tailored pharmacological profiles.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-2-en-1-yl)piperidin-4-one involves its interaction with biological targets such as enzymes and receptors. The piperidinone core can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The 2-methylprop-2-en-1-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one

(3E,5E)-3,5-Bis[(4-fluorophenyl)methylene]piperidin-4-one Derivatives

- Substituents : Bis(4-fluorobenzylidene) groups at C3 and C5.

- Key Data : These compounds exhibit planar geometry at the α,β-unsaturated ketone moieties, facilitating conjugation and enhancing electrophilic character. They demonstrate tumor-selective cytotoxicity, attributed to Michael addition reactivity with cellular thiols .

- Comparison : The absence of α,β-unsaturation in 3-(2-methylprop-2-en-1-yl)piperidin-4-one reduces electrophilicity, likely diminishing similar bioactivity unless functionalized further.

1-[3-(Trifluoromethyl)phenyl]piperidin-4-one

Azacrownophanes with Fused Piperidin-4-one Subunits

- Substituents : Macrocyclic crown ether-like structures fused to piperidin-4-one.

- Key Data : These derivatives show rapid acylation kinetics due to the strained piperidin-4-one ring, enabling applications in prodrug design .

- Comparison: The non-macrocyclic structure of this compound likely results in slower reaction rates with acylating agents.

Quaternary Ammonium Salts of Piperidin-4-one Oximes

Multicomponent Reactions for Azacrownophanes

- Synthesis : One-pot reactions under mild conditions, leveraging the reactivity of piperidin-4-one enamines .

- Comparison : The isoprenyl group’s allylic position may participate in similar multicomponent reactions, offering routes to functionalized analogs.

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-(2-Methylprop-2-en-1-yl)piperidin-4-one, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylprop-2-en-1-yl group at the 3-position and a ketone functional group at the 4-position. This unique structure contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of piperidin-4-one exhibit significant antitumor properties. For instance, studies have shown that modifications to the piperidine structure can enhance potency against various cancer cell lines. The introduction of electron-withdrawing groups has been correlated with increased cellular potency, as observed in compounds with improved pharmacokinetic properties .

Antimicrobial Effects

The antimicrobial potential of piperidine derivatives has been well-documented. The compound has demonstrated activity against a range of bacterial strains, with varying efficacy depending on structural modifications. For example, certain analogues have shown significant inhibition against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies revealed that specific structural variations lead to enhanced inhibitory effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

The biological activities of this compound are largely attributed to its interaction with various molecular targets:

- Enzyme Interactions : The compound exhibits significant inhibitory effects on enzymes involved in neurotransmitter breakdown, which can enhance cholinergic signaling.

- Cellular Pathways : Studies suggest that it may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells .

- Ion Channel Modulation : Piperidine derivatives have shown potential in modulating ion channels, which could lead to neuroprotective effects and other pharmacological benefits .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Research : A study demonstrated that modifications of the piperidinone scaffold led to compounds with IC50 values in the low micromolar range against specific cancer cell lines, indicating strong potential for further development as anticancer agents .

- Neuroprotective Studies : In experiments assessing neuroprotective effects, derivatives showed reduced toxicity in neuronal cell cultures while enhancing survival rates under oxidative stress conditions .

Data Tables

Q & A

Q. What synthetic strategies are recommended for 3-(2-Methylprop-2-en-1-yl)piperidin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions targeting the piperidin-4-one core. For example, introducing the 2-methylprop-2-en-1-yl group may require controlled anhydrous conditions to minimize side reactions. Optimization can involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents. Catalytic bases like triethylamine or DMAP may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the product .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and confirm stereochemistry. Hydrogen bonding and torsional angles can validate the spatial arrangement of the substituents .

- Spectroscopic methods : Combine H/C NMR to identify proton environments and carbonyl resonance. IR spectroscopy confirms the ketone group (C=O stretch at ~1700 cm). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are effective for analyzing the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Comparative molecular docking : Use software like AutoDock Vina to model interactions between derivatives and target enzymes (e.g., kinases or proteases). Focus on substituent effects (e.g., 2-methylprop-2-en-1-yl’s steric bulk) on binding affinity .

- In vitro assays : Test inhibitory potency (IC) across derivatives under standardized conditions (pH 7.4, 37°C). Correlate activity trends with electronic (Hammett constants) or steric (Taft parameters) descriptors .

Q. How can researchers resolve contradictions in biological activity data observed across different assay conditions?

- Methodological Answer :

- Assay standardization : Control variables like cell line viability, buffer composition, and incubation time. For instance, discrepancies in cytotoxicity assays may arise from varying ATP levels in cell cultures.

- Orthogonal validation : Cross-check results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization). Statistical tools (ANOVA, Bland-Altman plots) can identify systematic biases .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET profiling : Use QSAR models (e.g., SwissADME) to predict solubility, permeability (Caco-2/MDCK), and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane penetration and stability .

- Metabolite prediction : Tools like Meteor (Lhasa Ltd.) simulate Phase I/II metabolism, highlighting potential reactive intermediates or toxicophores .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.